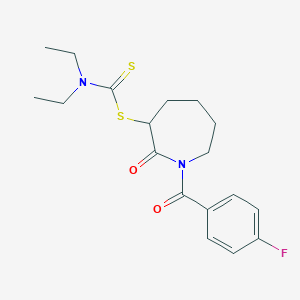
1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate
Vue d'ensemble
Description
1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate, also known as FFBODC, is a chemical compound that belongs to the family of carbamodithioates. FFBODC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science.
Applications De Recherche Scientifique
1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antifungal activities. 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In addition, 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has been used as a probe in biochemical assays to study the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate is not fully understood, but it is believed to involve the inhibition of various enzymes, including cholinesterases and cyclooxygenases. 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has been shown to bind to the active site of these enzymes, thereby preventing their catalytic activity. This inhibition leads to a decrease in the production of neurotransmitters and inflammatory mediators, which may explain 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate's therapeutic effects.
Biochemical and Physiological Effects:
1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterases, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which may improve cognitive function. 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has also been shown to inhibit the production of prostaglandins, which are inflammatory mediators. This inhibition may explain 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate's anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicinal chemistry. 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has also been used as a probe in biochemical assays, which makes it a useful tool for studying the activity of various enzymes. However, 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate has some limitations for lab experiments. It is a toxic compound that requires careful handling, and its mechanism of action is not fully understood, which may limit its applications in certain fields.
Orientations Futures
There are several future directions for the study of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate. One direction is to further investigate its potential applications in medicinal chemistry, particularly as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in agriculture, particularly as a pesticide or herbicide. Additionally, 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate could be used as a probe to study the activity of other enzymes and biochemical pathways. Finally, further studies are needed to fully understand the mechanism of action of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate and its potential limitations and toxicity.
In conclusion, 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate and its limitations.
Méthodes De Synthèse
The synthesis of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate involves the reaction between 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl chloride and diethylcarbamodithioic acid in the presence of a base such as triethylamine. The reaction yields a white solid product that can be purified through recrystallization. The purity and yield of 1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate can be improved by optimizing the reaction conditions and purification methods.
Propriétés
IUPAC Name |
[1-(4-fluorobenzoyl)-2-oxoazepan-3-yl] N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2S2/c1-3-20(4-2)18(24)25-15-7-5-6-12-21(17(15)23)16(22)13-8-10-14(19)11-9-13/h8-11,15H,3-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXHSOCQYKJUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1CCCCN(C1=O)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328472 | |
| Record name | [1-(4-fluorobenzoyl)-2-oxoazepan-3-yl] N,N-diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24825560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorobenzoyl)-2-oxoazepan-3-yl diethylcarbamodithioate | |
CAS RN |
315693-12-0 | |
| Record name | [1-(4-fluorobenzoyl)-2-oxoazepan-3-yl] N,N-diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2692972.png)
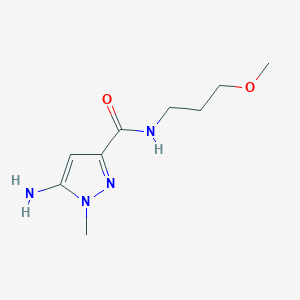

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)
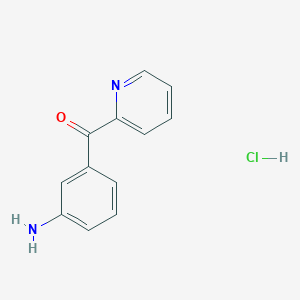

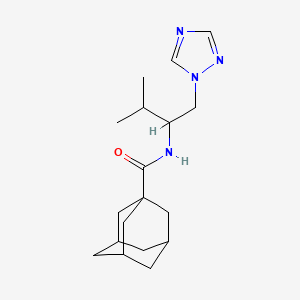

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 5-bromofuran-2-carboxylate](/img/structure/B2692986.png)
![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2692988.png)
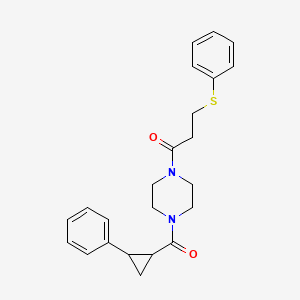
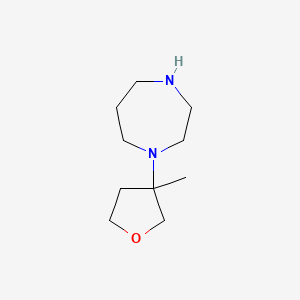

![2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2692995.png)